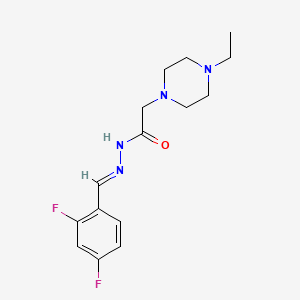

![molecular formula C22H24N2O4 B5599244 8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a spirocyclic lactam that has been synthesized through a multi-step process and has shown promising results in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Antihypertensive Agents

A significant application is in the development of antihypertensive agents. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones substituted with various groups have been synthesized and evaluated for their antihypertensive properties in rats. These compounds have shown potential as alpha-adrenergic blockers, with specific derivatives demonstrating a preference towards alpha 1 or alpha 2 adrenoceptor antagonism, suggesting their utility in managing blood pressure without the risk of orthostatic hypotension at therapeutic doses (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonists

Another application is in the development of non-peptide tachykinin NK2 receptor antagonists, where derivatives of 1-oxa-3,8-diazaspiro[4.5] decan-2-one have been synthesized and evaluated for their receptor affinities in rat colon assays. These compounds have demonstrated potent NK2 receptor antagonist activity, showing potential in treating conditions like bronchoconstriction (Smith et al., 1995).

Neural Calcium Uptake Inhibitors

Additionally, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated for their inhibitory effect on neural calcium uptake. These compounds have shown promise in protecting against brain edema and deficits in memory and learning, indicating potential applications in treating neurological disorders (Tóth et al., 1997).

Chemical Synthesis and Material Science

Catalytic Dearomative Spirocyclization

In chemical synthesis, these compounds have been utilized in catalytic dearomative spirocyclization processes involving gold carbene species derived from ynamides. This method has facilitated the efficient synthesis of 2-azaspiro[4.5]decan-3-ones, demonstrating the versatility of this chemical structure in organic synthesis (Ito et al., 2018).

Corrosion Inhibition

Furthermore, derivatives have been explored as green and environmentally friendly corrosion inhibitors. Their efficacy in protecting mild steel in acidic environments has been validated, highlighting their potential in material science applications (Chafiq et al., 2020).

Eigenschaften

IUPAC Name |

8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c25-20(18-7-3-1-4-8-18)23-13-11-22(12-14-23)17-24(21(26)28-22)15-16-27-19-9-5-2-6-10-19/h1-10H,11-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKLMHPZLIGLMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CCOC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5599170.png)

![N-2-naphthyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5599185.png)

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)

![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)

![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)

![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)

![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)